![molecular formula C20H23Cl2N3O2S B280472 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been found to have potential therapeutic applications in the treatment of cancer and inflammation.
Mecanismo De Acción
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea acts as a competitive antagonist of the adenosine A2A receptor. This receptor is known to play a key role in regulating immune responses and is often overexpressed in cancer cells. By inhibiting this receptor, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea can enhance anti-tumor immune responses and reduce tumor growth.
Biochemical and physiological effects:
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to have a number of biochemical and physiological effects. It has been found to enhance anti-tumor immune responses by reducing the suppressive effects of the adenosine A2A receptor on immune cells. In addition, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea is that it has been extensively studied in preclinical models of cancer and inflammation, and has shown promising results. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is still unknown.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer and inflammation. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, there is potential to develop new and more potent inhibitors of the adenosine A2A receptor based on the structure of 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea.
Métodos De Síntesis
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea can be synthesized using a multi-step process. The first step involves the reaction of 4-cyclopentyloxy-3-methoxybenzyl bromide with 2-(3,5-dichloropyridin-4-yl)ethylamine to form the intermediate compound 1-(2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl)-3-(3,5-dichloropyridin-4-yl)thiourea. This intermediate is then treated with thionyl chloride to form the final product, 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea.
Aplicaciones Científicas De Investigación
1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer and is known to promote tumor growth and immune suppression. Inhibition of this receptor by 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been shown to enhance anti-tumor immune responses and reduce tumor growth in preclinical models of cancer.
Propiedades
Fórmula molecular |
C20H23Cl2N3O2S |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
1-[2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea |
InChI |
InChI=1S/C20H23Cl2N3O2S/c1-26-18-10-13(6-7-17(18)27-14-4-2-3-5-14)8-9-24-20(28)25-19-15(21)11-23-12-16(19)22/h6-7,10-12,14H,2-5,8-9H2,1H3,(H2,23,24,25,28) |
Clave InChI |
HQEOUNIFEXTGIL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
SMILES canónico |
COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)



![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
